molecular formula C23H21ClN2O4S B2976539 2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955228-87-2

2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2976539
CAS RN: 955228-87-2
M. Wt: 456.94
InChI Key: BWTFFJNQXUACSJ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, catalysts, and yields .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may be required .


Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s acidity or basicity (pH), reactivity, and stability might also be studied .

Scientific Research Applications

Structural and Pharmaceutical Studies

  • Research on structurally similar isoquinoline derivatives has shown varied applications, from the formation of crystalline salts and host-guest complexes to demonstrating fluorescent properties under certain conditions. These compounds have been studied for their structural aspects, forming gels or crystalline solids when treated with different acids, and have enhanced fluorescence emission in host-guest complexes (Karmakar, Sarma, & Baruah, 2007).

Anticancer Activity

  • Novel sulfonamide derivatives, including those with structural similarities to the compound of interest, have been synthesized and screened for their cytotoxic activities against cancer cell lines. This highlights the potential application of such compounds in developing anticancer therapies (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antiviral and Antiapoptotic Effects

  • Anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy against viral diseases, such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, suggesting the potential application of similar compounds in treating viral infections (Ghosh et al., 2008).

PDE4 Inhibition for Respiratory Diseases

  • Phosphodiesterase 4 (PDE4) inhibitors have been explored for their therapeutic potential in treating pulmonary diseases. These inhibitors, including novel compounds, have shown efficacy in suppressing eosinophilia and neutrophil infiltration in animal models, indicating their potential use in asthma and chronic obstructive pulmonary disease (Villetti et al., 2015).

Synthetic Methodologies

  • Studies on the synthesis of tetrahydroisoquinolines through Pummerer-type cyclization highlight the significance of advanced synthetic methodologies in creating complex chemical structures, which could be applicable to the synthesis and study of the compound (Toda et al., 2000).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. This could include its binding to specific receptors, its effect on biological pathways, and any therapeutic effects .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal .

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c24-19-7-10-21(11-8-19)30-16-23(27)25-20-9-6-17-12-13-26(15-18(17)14-20)31(28,29)22-4-2-1-3-5-22/h1-11,14H,12-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTFFJNQXUACSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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